molecular formula C16H19NO8 B3121092 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid CAS No. 27939-38-4

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid

Cat. No. B3121092
CAS RN: 27939-38-4
M. Wt: 353.32 g/mol
InChI Key: NFLHLWRXDOXSCF-JHZZJYKESA-N
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Description

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid, also known as indoxyl-beta-D-glucuronide (IBG), is a naturally occurring compound found in human urine and feces. IBG is a glucuronide conjugate of indoxyl, which is produced by the bacterial degradation of tryptophan in the gut. IBG has gained significant attention in scientific research due to its potential role in the diagnosis and treatment of various diseases.

Scientific Research Applications

Hepatic Protection

Indoles, including indole-3-carbinol (I3C) and its derivatives, demonstrate protective effects against chronic liver injuries, such as viral hepatitis and hepatic steatosis. These compounds modulate transcription factors, relieve oxidative stress, and inhibit DNA synthesis, contributing to the activation, proliferation, and apoptosis of target cells. Additionally, they modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances, showcasing their potential in hepatic protection through anti-fibrosis, anti-tumor, antioxidant, immunomodulatory, detoxification, and anti-inflammatory effects (Si-Qi Wang et al., 2016).

Metabolism and Photoactivity of Hydroxy Acids

Hydroxy acids (HAs) like α-hydroxy acids, β-hydroxy acids, and their derivatives are used in cosmetic and therapeutic formulations to achieve beneficial effects on the skin. Their applications range from treating photoaging, acne, and pigmentation disorders to psoriasis. The review also emphasizes the importance of understanding the biological mechanisms of HAs and the contribution of cosmetic vehicles in dermatological studies (A. Kornhauser et al., 2010).

Microbiota-derived Tryptophan Metabolites

Tryptophan metabolites, including indole derivatives produced by gut bacteria, have shown anti-inflammatory and beneficial metabolic effects. These metabolites contribute to the health benefits of the intestinal microbiome by producing beneficial products from dietary amino acids, especially tryptophan, highlighting the importance of diet and the microbiome in metabolic diseases (J. Galligan, 2018).

Chemistry and Biochemistry of Betalains

Betalains, nitrogenous pigments found in plants of the order Caryophyllales, include betacyanins and betaxanthins. They serve as chemosystematic markers and have potential therapeutic applications due to their antioxidant, anti-inflammatory, and anti-tumor properties. The biosynthesis of betalains involves the cleavage of tyrosine to DOPA, leading to the formation of betalamic acid, which condenses with imino compounds or amino acids/derivatives to form various betalains. This pathway highlights the role of betalains in plant physiology and their potential in pharmacological applications (M. Khan & P. Giridhar, 2015).

properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[3-(2-hydroxyethyl)-1H-indol-5-yl]oxy]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO8/c18-4-3-7-6-17-10-2-1-8(5-9(7)10)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h1-2,5-6,11-14,16-21H,3-4H2,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLHLWRXDOXSCF-JHZZJYKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=CN2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857854
Record name 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid

CAS RN

27939-38-4
Record name 3-(2-Hydroxyethyl)-1H-indol-5-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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